

# SHR-1819 (Anti-IL-4R $\alpha$ Antibody) Technical Support Center

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CDD-1819

Cat. No.: B12383230

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This technical support center provides best practices for storing, handling, and utilizing the SHR-1819 (Drotokibart) antibody in your research. The following information is curated for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is SHR-1819 and what is its mechanism of action?

SHR-1819, also known as Drotokibart, is a humanized monoclonal antibody of the IgG4 $\kappa$  isotype. It specifically targets the alpha subunit of the Interleukin-4 receptor (IL-4R $\alpha$ ).<sup>[1][2]</sup> This receptor is a common component of the receptor complexes for both IL-4 and IL-13. By binding to IL-4R $\alpha$ , SHR-1819 effectively blocks the signaling pathways of both of these key cytokines, which are involved in type 2 inflammatory responses.<sup>[3]</sup> The downstream effect of this blockade is the inhibition of STAT6 (Signal Transducer and Activator of Transcription 6) phosphorylation and subsequent gene expression, which in turn reduces the inflammatory response.<sup>[3][4]</sup>

Q2: How should I reconstitute lyophilized SHR-1819?

For optimal performance, it is crucial to reconstitute lyophilized SHR-1819 correctly. While specific instructions from the supplier should always be prioritized, the following is a general best-practice protocol for reconstituting lyophilized antibodies:

- Centrifugation: Before opening, briefly centrifuge the vial at 12,000 x g for 20 seconds to ensure the lyophilized powder is at the bottom of the tube.[\[5\]](#)
- Reconstitution Buffer: Add the appropriate volume of sterile, distilled water, sterile phosphate-buffered saline (PBS), or saline to achieve the desired final antibody concentration.[\[1\]](#)[\[6\]](#)
- Dissolving: Gently agitate the vial to dissolve the powder. This can be done by rotating the vial by hand or using a rocker platform. Avoid vigorous shaking or vortexing as this can cause foaming and denaturation of the antibody.[\[5\]](#)
- Incubation: Allow the vial to sit at room temperature for 15-30 minutes to ensure complete reconstitution.[\[5\]](#)[\[7\]](#)

Q3: What are the recommended storage conditions for SHR-1819?

Proper storage of SHR-1819 is essential to maintain its activity. Storage conditions may vary depending on whether the antibody is in lyophilized or reconstituted form.

Form	Storage Temperature	Duration	Notes
Lyophilized	-20°C to -80°C	Long-term	Shipped on dry ice. <a href="#">[1]</a> Store in a non-frost-free freezer.
Reconstituted	2-8°C	Short-term (1-2 weeks)	Avoid microbial contamination.
-20°C or -80°C	Long-term	Aliquot to avoid repeated freeze-thaw cycles.	

Q4: How can I ensure the stability of reconstituted SHR-1819?

To maintain the stability of reconstituted SHR-1819, follow these guidelines:

- **Aliquoting:** After reconstitution, it is highly recommended to aliquot the antibody into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can lead to antibody denaturation and aggregation.
- **Cryoprotectants:** For long-term storage at -20°C, consider adding a cryoprotectant like glycerol to a final concentration of 50%. This will prevent the formation of ice crystals that can damage the antibody structure.[\[8\]](#)
- **Protein Stabilizers:** Adding a carrier protein like bovine serum albumin (BSA) to a final concentration of 1% can help stabilize the antibody, especially at low concentrations.[\[5\]](#)
- **Avoid Frost-Free Freezers:** Do not store antibodies in frost-free freezers, as their temperature cycles can cause repeated, small-scale freezing and thawing.

## Troubleshooting Guide

Issue: Low or no signal in my assay.

Possible Cause	Recommended Solution
Improperly stored antibody	Ensure the antibody has been stored at the recommended temperature and protected from freeze-thaw cycles. Use a fresh aliquot if possible.
Incorrect antibody concentration	Perform a titration experiment to determine the optimal antibody concentration for your specific assay.
Inactive antibody	Verify the antibody's activity using a positive control. If the antibody is old or has been stored improperly, it may have lost activity.
Insufficient incubation time	Ensure that the incubation times for the antibody and substrate are sufficient as per the protocol.

Issue: High background in my assay.

Possible Cause	Recommended Solution
Antibody concentration too high	Reduce the concentration of the primary or secondary antibody.
Insufficient washing	Increase the number and duration of wash steps between antibody incubations. Ensure the wash buffer is properly prepared.
Non-specific binding	Increase the concentration of the blocking agent or try a different blocking buffer. Adding a detergent like Tween-20 to the wash buffer can also help.
Contaminated reagents	Use fresh, sterile buffers and reagents.

Issue: Inconsistent results between wells/replicates.

Possible Cause	Recommended Solution
Pipetting errors	Ensure accurate and consistent pipetting. Calibrate your pipettes regularly. When adding reagents, avoid touching the sides of the wells.
Inadequate mixing	Gently mix all reagents and samples thoroughly before adding them to the plate.
"Edge effect" on plates	Avoid using the outer wells of the plate, as they are more susceptible to temperature fluctuations and evaporation. Ensure even temperature distribution during incubations by not stacking plates. <a href="#">[9]</a>
Wells drying out	Keep the plate covered during incubation steps to prevent evaporation.

## Experimental Protocols

### Protocol 1: Inhibition of TF-1 Cell Proliferation

This protocol details a method to assess the inhibitory effect of SHR-1819 on the proliferation of the human erythroleukemia cell line TF-1, which is dependent on IL-4 or IL-13 for growth.

#### Materials:

- TF-1 cells (ATCC CRL-2003)
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Recombinant human IL-4 or IL-13
- SHR-1819 antibody
- Cell proliferation assay reagent (e.g., MTT, WST-1)
- 96-well cell culture plates

#### Methodology:

- Cell Culture: Culture TF-1 cells in RPMI-1640 supplemented with 10% FBS and 2 ng/mL of a suitable growth factor like GM-CSF. Maintain cell density between  $1 \times 10^5$  and  $1 \times 10^6$  cells/mL.[\[10\]](#)
- Cell Seeding: Wash the TF-1 cells to remove growth factors and resuspend them in a serum-free medium. Seed the cells in a 96-well plate at a density of  $1 \times 10^4$  cells per well.[\[11\]](#)
- Antibody and Cytokine Treatment: Add varying concentrations of SHR-1819 to the wells. After a short pre-incubation, add a final concentration of recombinant human IL-4 or IL-13 that is known to induce proliferation. Include appropriate controls (cells alone, cells with cytokine only).
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 48-72 hours.
- Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

- **Data Acquisition:** Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

## Protocol 2: Measurement of STAT6 Phosphorylation

This protocol outlines a method to measure the inhibition of IL-4/IL-13 induced STAT6 phosphorylation by SHR-1819 in a suitable cell line (e.g., TF-1 or other responsive cells).

Materials:

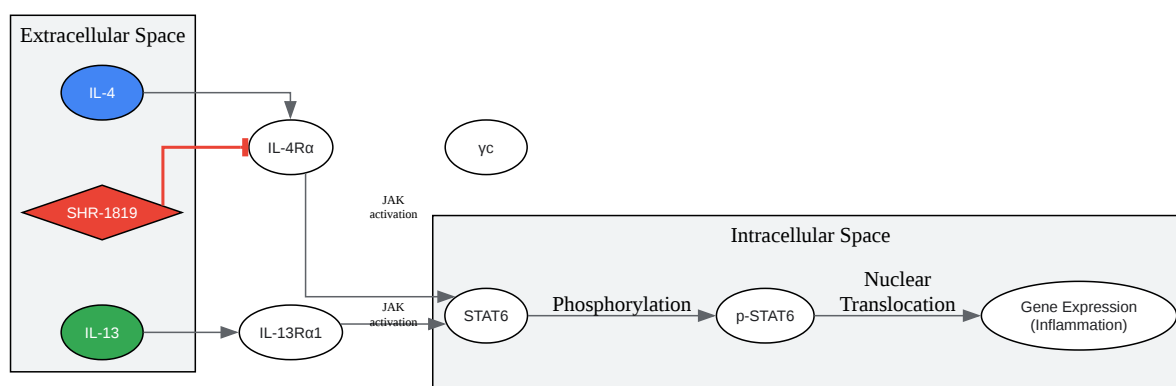
- Responsive cell line (e.g., TF-1, ACHN)[[12](#)]
- Cell culture medium and supplements
- Recombinant human IL-4 or IL-13
- SHR-1819 antibody
- Cell lysis buffer
- Phospho-STAT6 (Tyr641) ELISA kit or Western blot reagents
- Protein assay kit

Methodology:

- **Cell Culture and Starvation:** Culture the cells to an appropriate confluency. For some cell lines, serum starvation for a few hours to overnight may be necessary to reduce basal phosphorylation levels.
- **Antibody and Cytokine Treatment:** Pre-incubate the cells with varying concentrations of SHR-1819 for a designated time. Then, stimulate the cells with an optimal concentration of IL-4 or IL-13 for a short period (e.g., 15-30 minutes).
- **Cell Lysis:** Wash the cells with cold PBS and then add lysis buffer to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a protein assay kit.

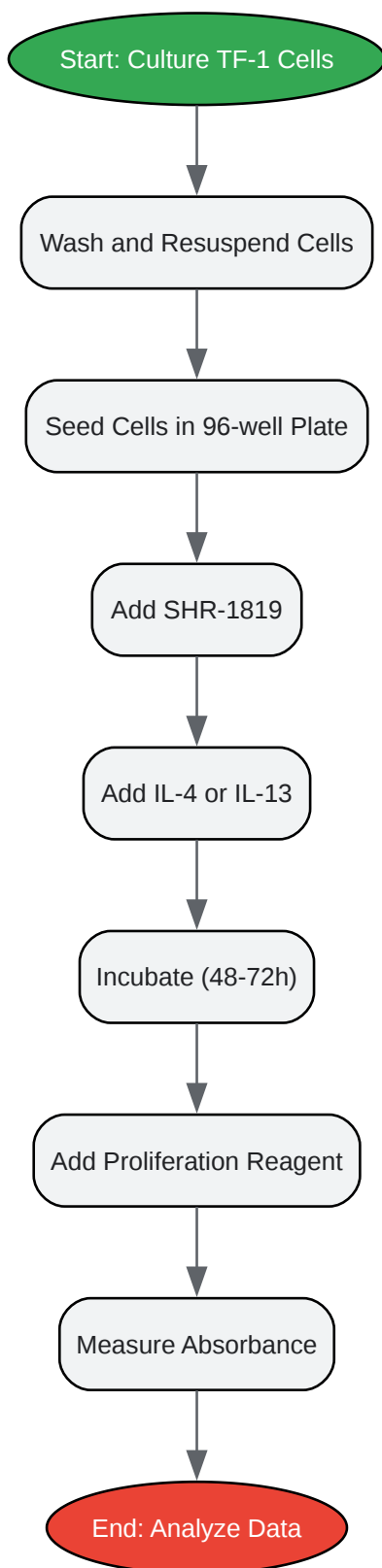
- Detection of Phospho-STAT6:
  - ELISA: Use a phospho-STAT6 (Tyr641) sandwich ELISA kit according to the manufacturer's protocol.[13] Normalize the phospho-STAT6 signal to the total protein concentration.
  - Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6. Use appropriate secondary antibodies and a detection reagent to visualize the bands.

## Visualizations



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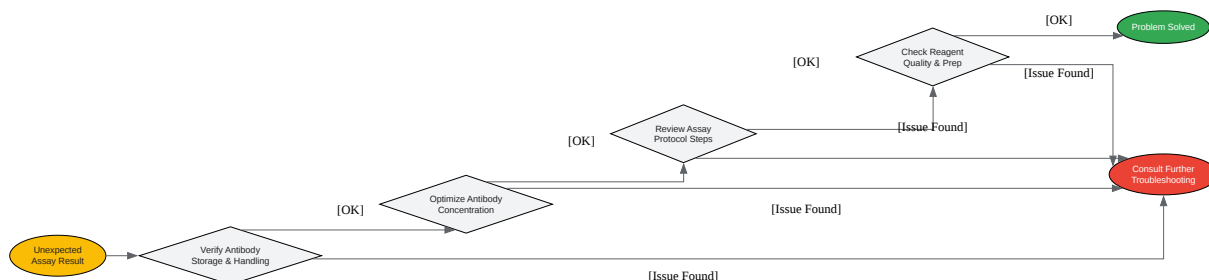
Caption: Mechanism of action of SHR-1819, inhibiting IL-4 and IL-13 signaling.



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Caption: Workflow for the TF-1 cell proliferation inhibition assay.





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Caption: Logical flow for troubleshooting common immunoassay issues.

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- To cite this document: BenchChem. [SHR-1819 (Anti-IL-4R $\alpha$  Antibody) Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383230#best-practices-for-storing-and-handling-shr-1819]

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